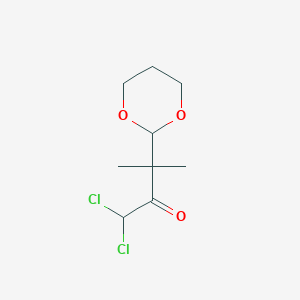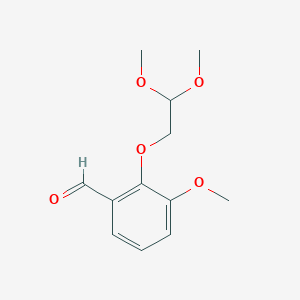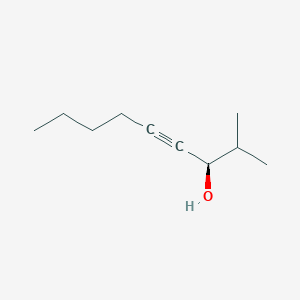
(3R)-2-Methylnon-4-YN-3-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-2-Methylnon-4-YN-3-OL is an organic compound with a unique structure that includes a triple bond (alkyne) and a hydroxyl group (alcohol)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-2-Methylnon-4-YN-3-OL typically involves the use of stereoselective methods to ensure the correct configuration of the molecule. One common approach is the use of asymmetric catalysis, where chiral catalysts are employed to guide the formation of the desired enantiomer. The reaction conditions often include controlled temperatures and the use of solvents that can stabilize the intermediates formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch processes. These processes are designed to maximize yield and purity while minimizing costs. The use of continuous flow reactors can also be considered to enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(3R)-2-Methylnon-4-YN-3-OL can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The alkyne can be reduced to form an alkene or an alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for the reduction of the alkyne.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to convert the hydroxyl group into a chloride, which can then undergo further substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the alkyne can produce an alkane.
Applications De Recherche Scientifique
(3R)-2-Methylnon-4-YN-3-OL has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme-catalyzed reactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which (3R)-2-Methylnon-4-YN-3-OL exerts its effects involves interactions with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, while the alkyne group can participate in pi-stacking interactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S)-2-Methylnon-4-YN-3-OL: The enantiomer of (3R)-2-Methylnon-4-YN-3-OL, which has similar chemical properties but may exhibit different biological activities.
2-Methylnon-4-YN-3-OL: A compound with the same functional groups but lacking the chiral center, resulting in different stereochemistry.
Non-4-YN-3-OL: A compound with a similar structure but without the methyl group at the second position.
Uniqueness
This compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological molecules
Propriétés
Numéro CAS |
87682-13-1 |
|---|---|
Formule moléculaire |
C10H18O |
Poids moléculaire |
154.25 g/mol |
Nom IUPAC |
(3R)-2-methylnon-4-yn-3-ol |
InChI |
InChI=1S/C10H18O/c1-4-5-6-7-8-10(11)9(2)3/h9-11H,4-6H2,1-3H3/t10-/m0/s1 |
Clé InChI |
GHEHXRGUNOPVKP-JTQLQIEISA-N |
SMILES isomérique |
CCCCC#C[C@@H](C(C)C)O |
SMILES canonique |
CCCCC#CC(C(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Heptanoyl-1,3,3-trimethylbicyclo[2.2.2]octa-5,7-dien-2-one](/img/structure/B14390636.png)
![2,6-Bis[(diphenylmethylidene)amino]heptanedinitrile](/img/structure/B14390640.png)
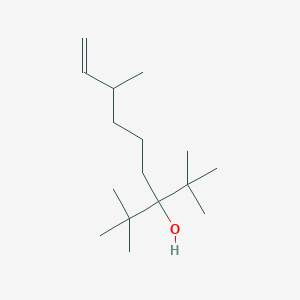
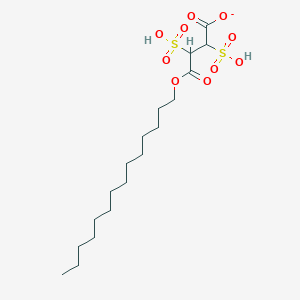
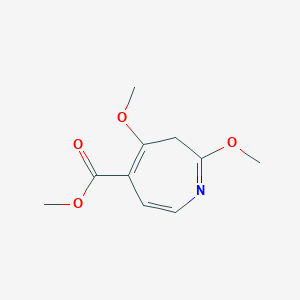
![4-[(5,9,13-Trimethyltetradecyl)oxy]phenol](/img/structure/B14390665.png)
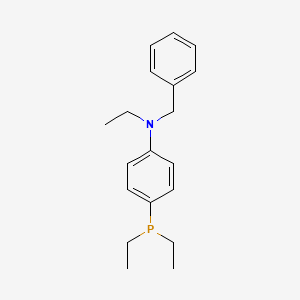

![1-{3-Chloro-2-[(trimethylsilyl)oxy]propyl}-2-methyl-5-nitro-1H-imidazole](/img/structure/B14390682.png)
![S-Methyl-N-{2-[(methylsulfanyl)methyl]-3-phenylpropanoyl}-L-cysteine](/img/structure/B14390684.png)
